

An In-depth Technical Guide to Tarafenacin: Chemical Structure and Properties

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Compound of Interest

Compound Name: Tarafenacin

Cat. No.: B1681926

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Abstract

Tarafenacin, also known as SVT-40776, is a potent and highly selective antagonist of the muscarinic acetylcholine receptor M3 (M3R). This document provides a comprehensive technical overview of **Tarafenacin**'s chemical structure, physicochemical properties, and pharmacological characteristics. It includes a summary of its binding affinity, selectivity, and clinical trial data, alongside detailed experimental methodologies and visualizations of relevant signaling pathways. This guide is intended to serve as a core resource for researchers and professionals involved in the development of therapies targeting the muscarinic system.

Chemical Structure and Physicochemical Properties

Tarafenacin is a small molecule with the systematic IUPAC name [(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate. Its chemical and physical properties are summarized in the table below.

Property	Value	Source
Molecular Formula	C ₂₁ H ₂₀ F ₄ N ₂ O ₂	PubChem
Molecular Weight	408.4 g/mol	PubChem
IUPAC Name	[(3R)-1-azabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate	PubChem
CAS Number	385367-47-5	PubChem
Synonyms	SVT-40776, Tarafenacinum	PubChem
Physical Description	Solid (Predicted)	PubChem
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Not available	

Chemical Structure:

Pharmacological Properties

Mechanism of Action

Tarafenacin is a competitive antagonist of the muscarinic acetylcholine M3 receptor.^[1] M3 receptors are predominantly located on smooth muscle cells, including the detrusor muscle of the bladder, and are coupled to Gq/11 proteins. Antagonism of these receptors by **Tarafenacin** leads to the inhibition of acetylcholine-induced smooth muscle contraction.

Pharmacodynamics

- **Receptor Binding Affinity:** **Tarafenacin** exhibits high affinity for the human M3 muscarinic receptor with a reported inhibitory constant (K_i) of 0.19 nM.^[2]
- **Receptor Selectivity:** In vitro studies have demonstrated that **Tarafenacin** is highly selective for the M3 receptor over the M2 receptor, with a selectivity of approximately 200-fold.^{[2][3]}

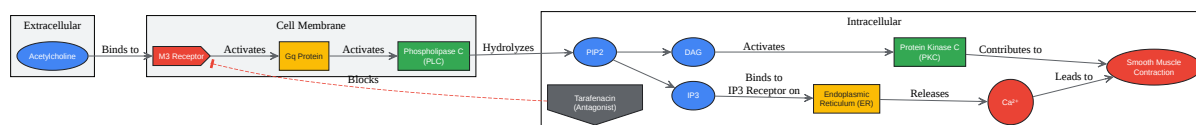
This high selectivity is a key characteristic, as M2 receptors are involved in cardiac function, and their blockade can lead to undesirable side effects. A comprehensive selectivity profile across all muscarinic receptor subtypes (M1-M5) is not yet fully publicly available.

Pharmacokinetics (ADME)

Detailed preclinical and clinical pharmacokinetic data for **Tarafenacin**, including its absorption, distribution, metabolism, and excretion, are not extensively published.

Signaling Pathways

As an M3 muscarinic receptor antagonist, **Tarafenacin** blocks the canonical Gq-coupled signaling pathway initiated by acetylcholine. The following diagram illustrates this pathway.



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Caption: M3 Muscarinic Receptor Signaling Pathway and **Tarafenacin**'s Point of Intervention.

Clinical Studies

A phase 2, multicentre, placebo-controlled, randomised, double-blind study was conducted to evaluate the dose-response relationship, efficacy, and safety of **Tarafenacin** for the treatment of overactive bladder (OAB).[1]

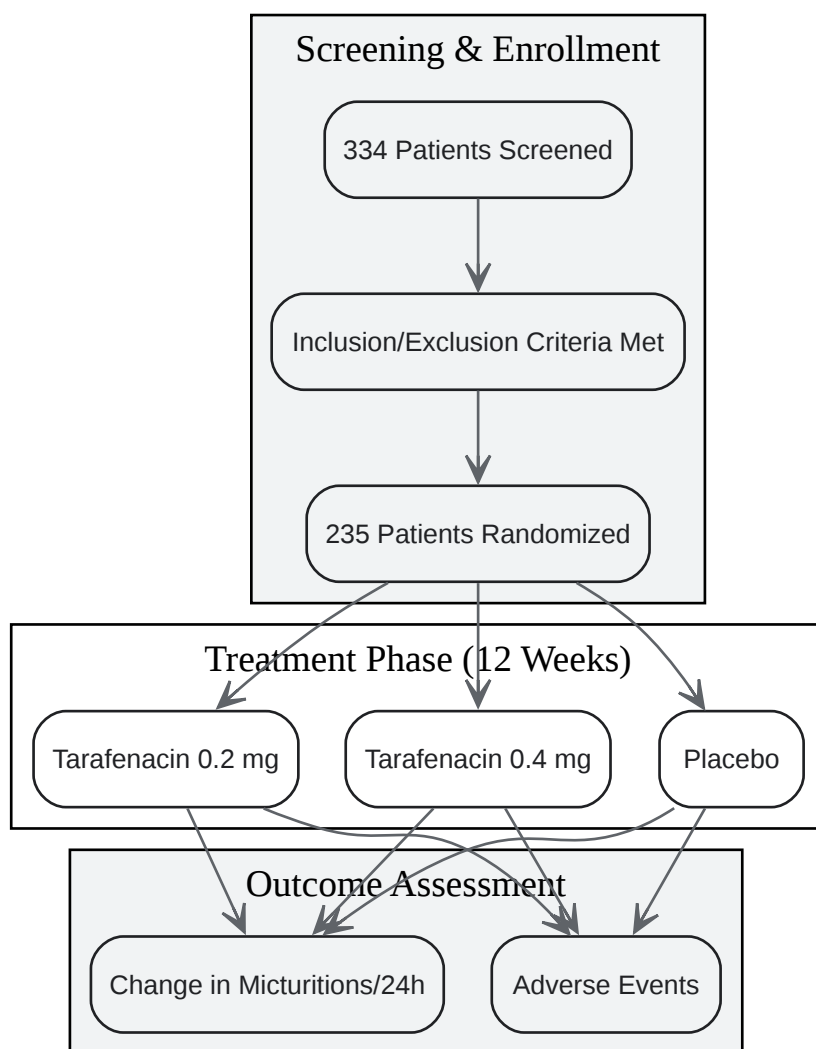
Study Design

- **Participants:** Adult patients with OAB for at least 6 months, with an average of ≥ 8 micturitions per day and ≥ 3 incontinence episodes or a total of ≥ 6 urgency episodes per 3 days.
- **Intervention:** Patients were randomized to receive either **Tarafenacin 0.2 mg**, **Tarafenacin 0.4 mg**, or a placebo daily for 12 weeks.
- **Primary Endpoint:** The primary objective was to compare the mean change in the number of micturitions per 24 hours from baseline to 12 weeks.

Key Findings

Outcome	Placebo	Tarafenacin 0.2 mg	Tarafenacin 0.4 mg
Mean Decrease in Micturitions/24h	-1.77 \pm 2.95	-1.92 \pm 2.45	-2.43 \pm 2.21 (p=0.033 vs placebo)
Most Common Adverse Event	-	Dry Mouth	Dry Mouth

The study concluded that **Tarafenacin 0.4 mg** significantly decreased the number of micturitions in patients with OAB compared to placebo, and both doses were well tolerated.



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Caption: Workflow of the Phase 2 Clinical Trial of **Tarafenacin** for Overactive Bladder.

Experimental Protocols

Radioligand Binding Assay for Muscarinic Receptor Affinity

This protocol outlines a general method for determining the binding affinity of a compound like **Tarafenacin** to muscarinic receptors.

Objective: To determine the inhibitory constant (K_i) of a test compound for each of the five human muscarinic receptor subtypes (M1-M5).

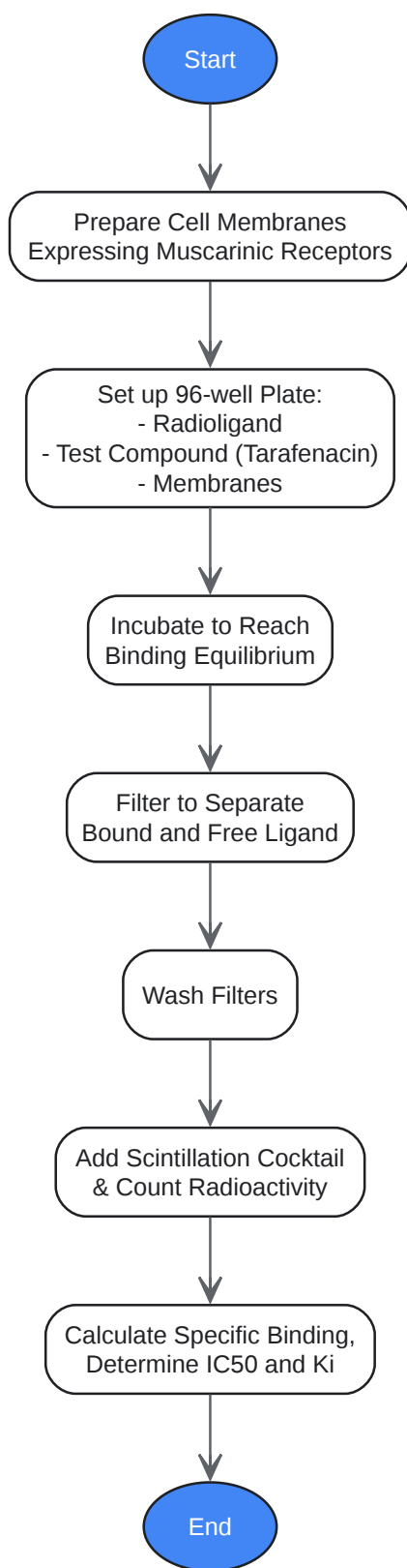
Materials:

- Cell Lines: CHO-K1 or HEK293 cells stably expressing individual human M1, M2, M3, M4, or M5 receptors.
- Radioligand: A non-selective muscarinic antagonist radiolabeled with tritium, such as [^3H]-N-methylscopolamine ([^3H]-NMS).
- Test Compound: **Tarafenacin**.
- Reference Compound: A high-concentration of a known non-selective antagonist (e.g., atropine) to determine non-specific binding.
- Assay Buffer: Phosphate-buffered saline (PBS) at pH 7.4.
- Equipment: Cell culture supplies, centrifuge, 96-well filter plates, and a liquid scintillation counter.

Method:

- Membrane Preparation:
 - Culture the recombinant cells to a high density.
 - Harvest the cells and homogenize them in a cold buffer to lyse the cells and release the membranes.
 - Centrifuge the homogenate to pellet the cell membranes.
 - Wash the membrane pellet with fresh buffer and resuspend to a known protein concentration.
- Binding Assay:
 - In a 96-well filter plate, add the following in triplicate:
 - A fixed concentration of the radioligand ([^3H]-NMS).

- A range of concentrations of the test compound (**Tarafenacin**).
- The prepared cell membrane suspension.
- For total binding wells, omit the test compound.
- For non-specific binding wells, add a high concentration of the reference compound instead of the test compound.
- Incubate the plate to allow the binding to reach equilibrium.
- Separation and Detection:
 - Rapidly filter the contents of each well through the filter plate to separate the bound from the free radioligand.
 - Wash the filters with cold assay buffer to remove any unbound radioligand.
 - Add a scintillation cocktail to each well and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
 - Plot the specific binding data against the logarithm of the test compound concentration to generate a competition curve.
 - Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
 - Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.



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Caption: General Workflow for a Radioligand Binding Assay.

Conclusion

Tarafenacin is a promising M3 selective muscarinic receptor antagonist with demonstrated efficacy in a phase 2 clinical trial for overactive bladder. Its high affinity and selectivity for the M3 receptor suggest a favorable therapeutic profile with a potentially reduced risk of M2 receptor-mediated cardiac side effects. Further research is warranted to fully elucidate its complete pharmacological profile, including a comprehensive selectivity panel, detailed pharmacokinetic properties, and further clinical evaluation in larger patient populations. This technical guide provides a foundational understanding of **Tarafenacin** for researchers and drug development professionals.

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References

- 1. The efficacy and tolerability of tarafenacin, a new muscarinic acetylcholine receptor M3 antagonist in patients with overactive bladder; randomised, double-blind, placebo-controlled phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ics.org [ics.org]
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